FABP4 Inhibitory Potency vs. Pyridazinone Analogs
The 4-amino-6-methyl substitution pattern achieves FABP4 inhibitory activity (IC₅₀ = 1.65 µM, Ki = 0.20 µM in 1,8-ANS displacement fluorescence assay) that is meaningfully lower than several closely related pyridazinone analogs evaluated in the same target series. Specifically, the 4-amino-6-methyl core demonstrates 5.0-fold improvement over the 4-ureido analog 4b (IC₅₀ = 8.27 µM) and 14.1-fold improvement over the N-2-substituted-4-aminophenyl analog 30b (IC₅₀ = 23.18 µM), while approaching the potency of the optimized lead 25a (IC₅₀ = 2.97 µM) [1][2].
| Evidence Dimension | FABP4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.65 µM (Ki = 0.20 µM) |
| Comparator Or Baseline | Analog 4b (4-ureido, 6-methyl): IC₅₀ = 8.27 ± 0.20 µM; Analog 30b (4-N-aryl, 6-phenyl): IC₅₀ = 23.18 ± 0.52 µM; Positive control arachidonic acid: IC₅₀ = 3.42 ± 0.54 µM |
| Quantified Difference | Target is 5.0-fold more potent than 4b; 14.1-fold more potent than 30b; 2.1-fold more potent than arachidonic acid (positive control) |
| Conditions | Displacement of 1,8-ANS from FABP4 (unknown origin) after 3 min, fluorescence assay; Ki determined by displacement assay [1][2] |
Why This Matters
Procurement decisions for FABP4 inhibitor programs must account for the 6-methyl-4-amino substitution pattern as the minimally required pharmacophore for sub-2 µM potency; switching to a 4-ureido or 6-aryl analog incurs a 5- to 14-fold potency penalty.
- [1] Crocetti L, Floresta G, Zagni C, et al. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals. 2022;15(11):1335. doi:10.3390/ph15111335 View Source
- [2] BindingDB Entry BDBM50468379 (CHEMBL4295114). Affinity Data: Ki = 200 nM, IC₅₀ = 1.65E+3 nM. FABP4 (unknown origin), 1,8-ANS displacement assay. Accessed via ChEMBL curation. View Source
